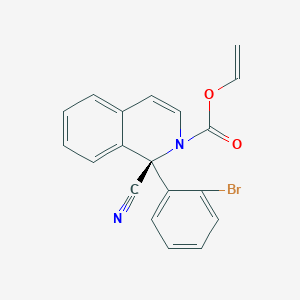
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is an organic compound that features a brominated phenyl group attached to a pyrrole ring via a methanone bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(1H-pyrrol-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with pyrrole in the presence of a base. A common method includes the following steps:
Starting Materials: 2-bromobenzoyl chloride and pyrrole.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. A base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2-bromobenzoyl chloride is added dropwise to a solution of pyrrole and triethylamine in a suitable solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete.
Purification: The product is typically purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and cost-effectiveness. This could involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Automation: Integrating automated systems for precise control over reaction parameters and product isolation.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl-pyrrole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Applications De Recherche Scientifique
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism by which (2-Bromophenyl)(1H-pyrrol-1-yl)methanone exerts its effects depends on its interaction with molecular targets. For instance:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Protein Binding: It can interact with proteins, altering their structure and function.
Pathways Involved: The specific pathways affected by the compound depend on its target molecules and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2-Chlorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Fluorophenyl)(1H-pyrrol-1-yl)methanone
- (2-Iodophenyl)(1H-pyrrol-1-yl)methanone
Uniqueness
(2-Bromophenyl)(1H-pyrrol-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it distinct from its chloro, fluoro, and iodo analogs, which may have different chemical and biological properties.
Propriétés
Numéro CAS |
161988-46-1 |
|---|---|
Formule moléculaire |
C11H8BrNO |
Poids moléculaire |
250.09 g/mol |
Nom IUPAC |
(2-bromophenyl)-pyrrol-1-ylmethanone |
InChI |
InChI=1S/C11H8BrNO/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-8H |
Clé InChI |
SPSKDFVUMFGFRN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)N2C=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


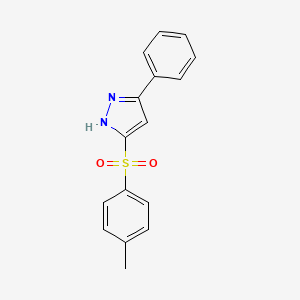
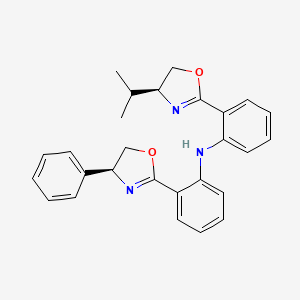
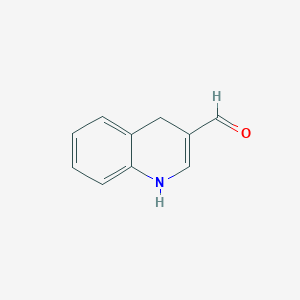
![2-Aminobenzo[d]oxazole-4-carboxamide](/img/structure/B12873683.png)
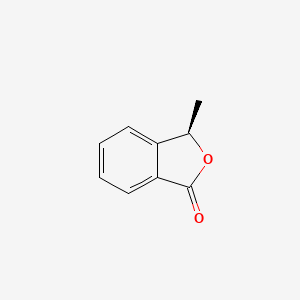
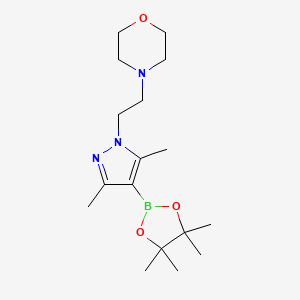

![1-(6,7,8,9-Tetrahydrodibenzo[b,d]furan-1-yl)ethanone](/img/structure/B12873709.png)
![2-(Methylthio)benzo[d]oxazole-7-carboxamide](/img/structure/B12873712.png)
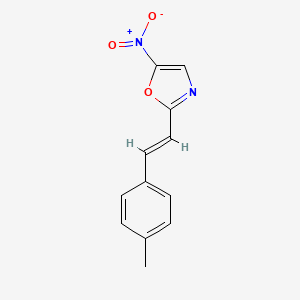
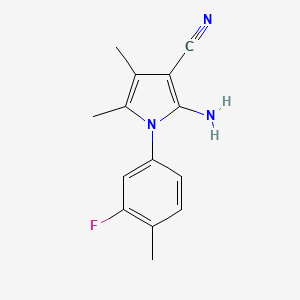
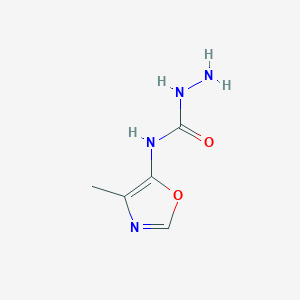
![2-(Difluoromethyl)benzo[d]oxazol-6-ol](/img/structure/B12873728.png)
